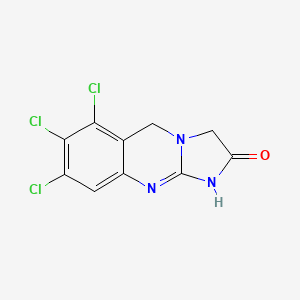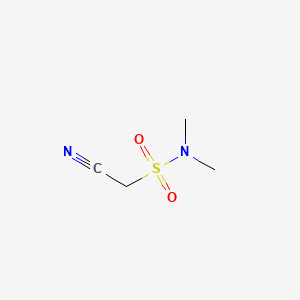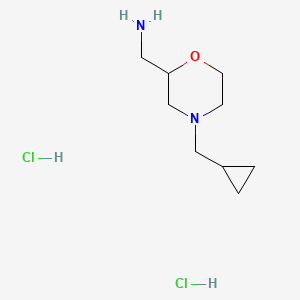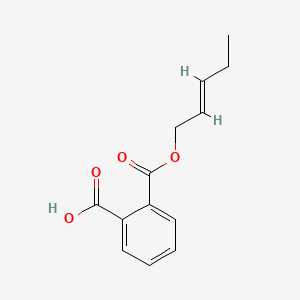![molecular formula C17H26O4S B586363 Tétrahydro-2-[(2R)-1,1,2-triméthyl-3-(phénylsulfonyl)propoxy]-2H-pyran-d6 CAS No. 1796539-93-9](/img/new.no-structure.jpg)
Tétrahydro-2-[(2R)-1,1,2-triméthyl-3-(phénylsulfonyl)propoxy]-2H-pyran-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 is a deuterated compound with the molecular formula C17H20D6O4S and a molecular weight of 332.49 g/mol . This compound is often used in research due to its stable isotope labeling, which makes it valuable in various analytical and biochemical studies.
Applications De Recherche Scientifique
Chemistry
In chemistry, Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 is used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology
In biological research, this compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds within biological systems.
Medicine
In medicine, it may be used in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.
Industry
In industrial applications, this compound can be used in the development of new materials and in the study of reaction mechanisms in catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2H-pyran and phenylsulfonyl chloride.
Reaction Conditions: The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms. Typical conditions might involve temperatures ranging from -20°C to room temperature and the use of inert atmospheres to prevent unwanted side reactions.
Purification: The final product is usually purified using techniques such as column chromatography or recrystallization to achieve the desired purity and isotopic labeling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Batch or Continuous Flow Reactors: To handle larger volumes and ensure consistent quality.
Automated Systems: For precise control of reaction conditions and efficient handling of reagents.
Quality Control: Rigorous testing to ensure the isotopic purity and chemical integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 involves its interaction with specific molecular targets, depending on the context of its use. In biochemical studies, it may interact with enzymes or receptors, providing insights into their function and the effects of isotopic labeling on biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran: (non-deuterated version).
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d4: (partially deuterated version).
Uniqueness
The uniqueness of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 lies in its complete deuteration, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in studies requiring precise tracking of molecular transformations and interactions.
Propriétés
Numéro CAS |
1796539-93-9 |
|---|---|
Formule moléculaire |
C17H26O4S |
Poids moléculaire |
332.488 |
Nom IUPAC |
2-[(3R)-4-(benzenesulfonyl)-1,1,1-trideuterio-3-methyl-2-(trideuteriomethyl)butan-2-yl]oxyoxane |
InChI |
InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1/i2D3,3D3 |
Clé InChI |
BXLVDRBXXXGMES-KFGOYQOSSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)




![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)
